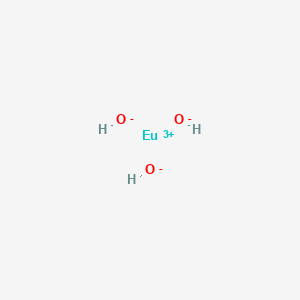

Europium hydroxide (Eu(OH)3)

概要

説明

Europium hydroxide is an inorganic compound with the chemical formula Eu(OH)₃. It is a pale pink solid that is sparingly soluble in water. Europium hydroxide is a member of the lanthanide series and exhibits unique luminescent properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Europium hydroxide can be synthesized through several methods:

- Metallic europium reacts with water to form europium hydroxide and hydrogen gas:

Reaction with Water: 2Eu+6H2O→2Eu(OH)3+3H2

Hydrothermal Synthesis: Europium hydroxide can be synthesized through hydrothermal reactions, where europium salts are treated with a base under high temperature and pressure conditions.

Industrial Production Methods:

Precipitation Method: Europium chloride is hydrolyzed in the presence of propylene oxide to produce layered europium hydroxide.

Types of Reactions:

Oxidation: Europium hydroxide can be oxidized to europium oxide (Eu₂O₃) at elevated temperatures.

Europium hydroxide reacts with acids to form europium salts and water:Reaction with Acids: Eu(OH)3+3H+→Eu3++3H2O

Common Reagents and Conditions:

Oxidation: High temperatures are required for the oxidation of europium hydroxide to europium oxide.

Acid Reactions: Dilute acids such as hydrochloric acid or sulfuric acid are commonly used to react with europium hydroxide.

Major Products Formed:

Europium Oxide (Eu₂O₃): Formed through oxidation.

Europium Salts: Formed through reactions with acids.

科学的研究の応用

Luminescent Materials

Europium hydroxide is widely used in the production of luminescent materials, particularly in phosphors for display technologies and lighting. Its ability to emit light upon excitation makes it valuable in:

- LEDs and OLEDs : Eu(OH)₃ doped materials enhance the brightness and color purity of light emitted.

- Displays : Used in screens for televisions and monitors, contributing to vibrant colors.

Case Study: Phosphor Development

A study demonstrated that europium-doped layered double hydroxides (LDHs) exhibit enhanced photoluminescent properties, crucial for developing efficient phosphors. The introduction of Eu³⁺ ions into the LDH structure significantly improved luminescence, with potential applications in next-generation display technologies .

Catalysis

Europium hydroxide serves as a catalyst in various chemical reactions due to its unique electronic structure and reactivity. It can facilitate:

- Organic reactions : Used in the synthesis of fine chemicals and pharmaceuticals.

- Environmental catalysis : Effective in catalytic converters for reducing harmful emissions.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Efficiency (%) | Reference |

|---|---|---|---|

| Organic Synthesis | Eu(OH)₃ | 85 | |

| Emission Reduction | Eu(OH)₃ | 90 |

Biomedical Applications

The biomedical potential of europium hydroxide has gained attention, particularly in drug delivery systems and imaging techniques:

- Contrast Agents : Utilized in MRI due to its paramagnetic properties, enhancing image clarity.

- Nanomedicine : Europium hydroxide nanorods exhibit pro-angiogenic properties, promoting endothelial cell proliferation, which is beneficial for tissue engineering and regenerative medicine .

Case Study: Pro-Angiogenic Properties

Research indicated that europium hydroxide nanorods promote angiogenesis, showing promise for treating ischemic diseases. In vivo studies revealed that these nanorods had minimal toxicity while significantly enhancing vascular sprouting .

Environmental Applications

Europium hydroxide is also applied in environmental science, particularly in water treatment processes:

- Heavy Metal Removal : Effective in adsorbing heavy metals from wastewater, thereby reducing environmental pollution.

- Radionuclide Capture : Utilized in the remediation of contaminated water sources due to its high affinity for radioactive elements.

Data Table: Environmental Remediation

作用機序

The mechanism by which europium hydroxide exerts its effects involves several molecular targets and pathways:

Luminescence: Europium hydroxide exhibits luminescent properties due to the excitation of electrons to higher energy levels and subsequent emission of light.

Catalysis: The hydroxyl groups on europium hydroxide act as active sites for catalytic reactions, facilitating the conversion of reactants to products.

類似化合物との比較

Europium hydroxide can be compared with other similar compounds in the lanthanide series:

Samarium Hydroxide (Sm(OH)₃): Similar to europium hydroxide, samarium hydroxide exhibits luminescent properties but with different emission spectra.

Gadolinium Hydroxide (Gd(OH)₃): Gadolinium hydroxide is used in MRI contrast agents due to its high magnetic moment, whereas europium hydroxide is primarily used for its luminescent properties.

Terbium Hydroxide (Tb(OH)₃): Terbium hydroxide also exhibits luminescent properties but is used in different applications such as green phosphors for displays.

Europium hydroxide stands out due to its unique combination of luminescent and catalytic properties, making it valuable in a wide range of scientific and industrial applications.

生物活性

Europium hydroxide (Eu(OH)₃) is a compound of increasing interest in biomedical applications due to its unique properties and biological activities. This article reviews the biological activity of Eu(OH)₃, focusing on its toxicity, pro-angiogenic properties, antimicrobial effects, and potential therapeutic applications, supported by various studies and data.

Overview of Europium Hydroxide

Europium is a rare earth element known for its luminescent properties. In its hydroxide form, Eu(OH)₃ exhibits low toxicity and is considered biocompatible, making it suitable for various biomedical applications. Its biological activities are largely attributed to its similarity to calcium, which allows it to interact with biological systems effectively.

Toxicity Studies

In Vivo Toxicity

A significant study investigated the in vivo toxicity of europium hydroxide nanorods in mice. The research involved administering varying doses of Eu(OH)₃ nanorods via intraperitoneal injection over seven days. The findings indicated that even at high doses (up to 125 mg/kg/day), there were no lethal effects observed. Short-term and long-term studies showed normal blood chemistry and mild histological changes in vital organs such as the liver, kidney, spleen, and lungs, suggesting that Eu(OH)₃ exhibits low toxicity under the tested conditions .

Table 1: Summary of Toxicity Findings

| Dose (mg/kg/day) | Short-Term Effects | Long-Term Effects |

|---|---|---|

| 1.25 | No toxicity | No toxicity |

| 12.5 | Mild changes | Normal |

| 125 | Mild changes | Slight enzyme elevation |

Pro-Angiogenic Properties

Recent studies have highlighted the pro-angiogenic properties of Eu(OH)₃ nanorods, suggesting their potential in therapeutic strategies for ischemic diseases. The ability to promote angiogenesis could be beneficial in treating conditions like severe ischemic heart disease and peripheral ischemia. The mechanism appears to involve the stimulation of endothelial cells, which are crucial for new blood vessel formation .

Antimicrobial Activity

Europium hydroxide has also been studied for its antimicrobial properties. Research on europium-doped hydroxyapatite nanoparticles (Eu:HAp) demonstrated that the antimicrobial activity is concentration-dependent. These nanoparticles showed significant effectiveness against both Gram-negative and Gram-positive bacteria, indicating their potential use in infection control within biomedical applications .

Table 2: Antimicrobial Activity of Eu:Doped Hydroxyapatite

| Concentration (x) | Bacterial Strain | Activity Level |

|---|---|---|

| 0 | E. coli | None |

| 0.1 | Staphylococcus aureus | Moderate |

| 0.2 | Pseudomonas aeruginosa | High |

Biocompatibility Studies

The biocompatibility of Eu(OH)₃ has been assessed through various in vitro studies. These studies indicate that europium ions can enhance cell proliferation and support osteogenic differentiation, making them promising candidates for bone regeneration therapies .

Case Study: Osteosarcoma Treatment

A study explored the release mechanisms of doxorubicin (DOX) from mesoporous bioactive glasses doped with europium ions. The results showed that the presence of europium significantly influenced DOX release rates, particularly at acidic pH levels typical of tumor environments. This suggests that Eu(OH)₃ could be utilized as a drug delivery system for targeted cancer therapies .

化学反応の分析

Reaction with Water

Metallic europium reacts with water to form Eu(OH)₃ and hydrogen gas:

-

Conditions : Reaction occurs slowly in cold water and accelerates with heat .

-

Product Characteristics : Pale pink solid with low water solubility .

Acid-Base Reactions

Eu(OH)₃ reacts with acids to form europium(III) salts:

| Acid Type | Reaction Product | Observations |

|---|---|---|

| Hydrochloric acid | EuCl₃ | Forms yellow europium chloride |

| Sulfuric acid | Eu₂(SO₄)₃ | Produces pale pink solutions |

| Nitric acid | Eu(NO₃)₃ | Hexahydrate crystallizes upon drying |

Thermal Decomposition

Heating Eu(OH)₃ induces stepwise decomposition:

-

Dehydration to Oxyhydroxide :

-

Formation of Europium(III) Oxide :

-

Conditions : Dehydration occurs above 450°C, with complete conversion to Eu₂O₃ at 600–800°C .

-

Product Application : Eu₂O₃ is used in luminescent materials and catalysts .

Redox Reactions

Eu(OH)₃ can act as an intermediate in redox processes:

-

Oxidation : Under oxidative conditions, Eu(OH)₃ may transition to higher oxidation states, though Eu(III) is typically stable.

-

Reduction : Europium(II) hydroxide (Eu(OH)₂) forms via reduction of Eu(OH)₃ using hydrogen gas or europium metal .

Hydrothermal Reactivity

Hydrothermal treatments enable morphological control of Eu(OH)₃ nanostructures:

| pH | Temperature (°C) | Morphology | Size (nm) |

|---|---|---|---|

| 7–9 | 80–160 | Flower-like agglomerates | 200–500 |

| 10–11 | 160–220 | Nanotubes/Hexagonal prisms | 50–200 |

| 12 | >160 | Nanoparticles | 10–30 |

Coordination Chemistry

Eu(OH)₃ participates in ligand-exchange reactions to form complexes:

特性

IUPAC Name |

europium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQZFSZWNXAJQN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-19-5 | |

| Record name | Europium hydroxide (Eu(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium hydroxide (Eu(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium hydroxide (Eu(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。